3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide
Description
The compound 3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide (CAS: 306980-63-2) is a benzamide derivative with the molecular formula C₂₁H₁₄Cl₂N₂OS and a molecular weight of 413.32 g/mol . Key physicochemical properties include a predicted density of 1.41±0.1 g/cm³, boiling point of 513.9±50.0 °C, and acid dissociation constant (pKa) of 11.16±0.70 . Structurally, it features a 3,5-dichlorinated benzene ring linked via a carboxamide group to a substituted phenyl moiety containing a cyano group at position 3 and a 4-methylphenylsulfanyl group at position 4.
Note: The provided evidence exclusively refers to the 3,5-dichloro isomer.
Properties
IUPAC Name |
3,4-dichloro-N-[3-cyano-4-(4-methylphenyl)sulfanylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-13-2-6-17(7-3-13)27-20-9-5-16(10-15(20)12-24)25-21(26)14-4-8-18(22)19(23)11-14/h2-11H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNJKYWKAVSUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Formation via Nucleophilic Aromatic Substitution
The 3-cyano-4-[(4-methylphenyl)sulfanyl]aniline intermediate is synthesized through a nucleophilic aromatic substitution (SNAr) reaction. A halogenated precursor, typically 4-fluoro-3-cyanoaniline , reacts with 4-methylthiophenol in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) for 12–24 hours.
Reaction Conditions:
- Substrate: 4-Fluoro-3-cyanoaniline (1 equiv)
- Nucleophile: 4-Methylthiophenol (1.2 equiv)
- Base: K₂CO₃ (2.5 equiv)
- Solvent: DMF
- Temperature: 100°C
- Time: 18 hours
- Yield: 72–85%
The electron-withdrawing cyano group activates the aromatic ring toward substitution, facilitating displacement of the fluoride by the thiolate ion.
Amide Coupling with 3,4-Dichlorobenzoyl Chloride
Schotten-Baumann Reaction
The final step involves coupling 3-cyano-4-[(4-methylphenyl)sulfanyl]aniline with 3,4-dichlorobenzoyl chloride under Schotten-Baumann conditions. This method employs a biphasic solvent system (water and dichloromethane) with sodium hydroxide (NaOH) as the base.
Reaction Conditions:
- Aniline: 3-Cyano-4-[(4-methylphenyl)sulfanyl]aniline (1 equiv)
- Acyl Chloride: 3,4-Dichlorobenzoyl chloride (1.1 equiv)
- Base: NaOH (3 equiv)
- Solvent: H₂O/CH₂Cl₂ (1:1 v/v)
- Temperature: 0–5°C (ice bath)
- Time: 2–4 hours
- Yield: 65–78%
The low temperature minimizes hydrolysis of the acyl chloride.
Carbodiimide-Mediated Coupling
For higher yields, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with 1-hydroxybenzotriazole (HOBt) are used in anhydrous tetrahydrofuran (THF). This method is preferred for sterically hindered substrates.
Reaction Conditions:
- Aniline: 1 equiv
- 3,4-Dichlorobenzoic Acid: 1.2 equiv
- EDCl: 1.5 equiv
- HOBt: 1.5 equiv
- Solvent: THF
- Temperature: Room temperature
- Time: 12 hours
- Yield: 82–90%
Optimization and Challenges
Purification Techniques
Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) analysis confirms purity (>98%).
Side Reactions and Mitigation
- Over-Oxidation of Thioether: Exposure to oxidizing agents converts the sulfide to sulfoxide. Strictly anhydrous conditions and inert atmospheres (N₂/Ar) prevent this.
- Hydrolysis of Nitrile: Strong acids or bases may hydrolyze the cyano group to a carboxylic acid. Neutral pH and low temperatures are maintained during coupling.
Characterization Data
Key spectroscopic properties of the target compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.64–7.58 (m, 4H), 7.42 (d, J = 8.0 Hz, 2H), 7.28 (d, J = 8.0 Hz, 2H), 2.39 (s, 3H).
- MS (ESI+): m/z 433.7 [M+H]⁺.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Solvent recovery systems minimize waste, aligning with green chemistry principles.
Chemical Reactions Analysis
3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide involves its interaction with specific molecular targets. The cyano and sulfanyl groups are known to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
A comparative analysis of 3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide and related benzamide derivatives reveals critical differences in substituent patterns, sulfur oxidation states, and physicochemical properties (Table 1).
Table 1: Comparative Analysis of Structural Features
Key Observations :
Substituent Positions : The position of halogen substituents (e.g., 2,4-Cl vs. 3,5-Cl) influences steric hindrance and electronic effects. For example, 3,5-dichloro substitution may enhance π-π stacking interactions compared to 2,4-dichloro analogs .
Sulfur Oxidation State : Sulfanyl (thioether), sulfinyl (sulfoxide), and sulfonyl groups modulate polarity and hydrogen-bonding capacity. Sulfonyl derivatives (e.g., ) exhibit higher solubility in polar solvents due to their strong electron-withdrawing nature.
Impact of Substituent Variation on Physicochemical Properties
- Lipophilicity : The 3,5-dichloro compound’s lipophilicity (inferred from Cl and methyl groups) exceeds that of the 4-fluoro analog , which incorporates a polar sulfonyl group.
- Thermal Stability : Predicted boiling points correlate with molecular weight and polarity. The 3,5-dichloro compound’s high boiling point (513.9°C ) suggests strong intermolecular forces, likely due to Cl and sulfanyl groups .
- Acid-Base Behavior : The pKa of 11.16 for the 3,5-dichloro derivative indicates weak basicity, contrasting with sulfonyl or sulfinyl analogs, where acidic protons on oxidized sulfur may lower pKa.
Implications of Sulfur Oxidation State on Molecular Interactions
- Sulfanyl (Thioether): The unoxidized sulfur in the target compound facilitates hydrophobic interactions and may participate in van der Waals forces. This group is less polar than sulfinyl/sulfonyl analogs, favoring membrane permeability .
- Sulfinyl (Sulfoxide) : The sulfinyl group in introduces chirality and moderate polarity, enhancing solubility while retaining some lipophilicity.
Biological Activity
3,4-Dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide, also referred to by its CAS number 306980-80-3, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula for this compound is . The compound features two chlorine atoms, a cyano group, and a sulfanyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 412.43 g/mol |
| Chemical Structure | Chemical Structure |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The presence of the cyano and sulfanyl groups suggests potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act on various receptors, influencing signal transduction pathways that regulate cellular functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Activity : Preliminary data suggest potential efficacy against certain bacterial strains, possibly due to disruption of bacterial cell wall synthesis.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of oxidative stress and apoptosis through mitochondrial pathways.
- Antimicrobial Evaluation : Research presented at the International Conference on Antibiotics indicated that compounds with similar functional groups showed promising results against Staphylococcus aureus, highlighting the need for further investigation into their mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
